Field: This compound is used in the field of organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Application: As a raw material and intermediate, it plays a crucial role in the synthesis of various organic compounds, pharmaceutical drugs, agrochemicals, and dyestuffs .
Results or Outcomes: The outcomes of using this compound as a raw material or intermediate would vary widely depending on the specific synthesis or production process. The compound’s effectiveness would be measured by its yield, purity, and performance in the final product .
Application: The compound was studied for its antipromastigote activity, which is relevant in the treatment of leishmaniasis, a disease caused by protozoan parasites .
Method of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
Results or Outcomes: The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol), indicating its potential as an antileishmanial agent .
Application: The compound was studied for its ability to induce apoptosis in BT-474 cells, a cell line derived from breast cancer .
Method of Application: Detailed biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assay were used to investigate the apoptosis-inducing activity of the compound .
Results or Outcomes: The compound induced the apoptosis of BT-474 cells. The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by the compound was in a concentration-dependent manner .
Field: This compound is used in the field of chemical synthesis .
Application: As a raw material and intermediate, it plays a crucial role in the synthesis of various organic compounds .
Results or Outcomes: The outcomes of using this compound as a raw material or intermediate would vary widely depending on the specific synthesis or production process. The compound’s effectiveness would be measured by its yield, purity, and performance in the final product .
Application: As a raw material and intermediate, it plays a crucial role in the synthesis of various materials .
Application: As a raw material and intermediate, it plays a crucial role in the synthesis of various chromatographic materials .
The compound [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride is an organic chemical with a complex structure that includes a phenyl group substituted with a pyrazole ring and an amine functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the pyrazole moiety suggests possible interactions with biological receptors, making it a subject of interest for research into its pharmacological effects.
These reactions are facilitated by enzymes in metabolic pathways, which can modify the compound for various biological functions
The biological activity of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride has been studied in various contexts. Its structure suggests potential activity as: In vitro studies have demonstrated that structurally similar compounds can exhibit varying degrees of biological activity, emphasizing the importance of precise structural modifications .
Several synthetic routes have been developed for the preparation of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride. Common methods include:
These methods allow for the efficient synthesis of the compound while maintaining high purity and yield .
The potential applications of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride include:
Interaction studies are crucial for understanding how [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride interacts with biological targets. Techniques such as:
These studies help elucidate the mechanism of action and therapeutic potential of the compound .
Several compounds share structural features with [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride, including:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methylpyrazole | Contains a pyrazole ring; lacks phenyl substitution | Moderate anti-inflammatory properties |
Phenylmethanamine | Simple phenyl and amine structure | Neurotransmitter effects |
4-Pyridinemethanol | Similar amine functionality; different heterocyclic structure | Antimicrobial activity |
These compounds illustrate variations in biological activity despite structural similarities, highlighting the unique properties of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride, particularly its potential as a selective modulator in therapeutic contexts .
Regioselective pyrazole synthesis is critical for ensuring the correct substitution pattern in the final compound. A breakthrough method involves base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones, which achieves >90% regioselectivity under mild conditions (40–60°C) without requiring transition-metal catalysts. This approach exploits the umpolung reactivity of dithianes, enabling precise control over the pyrazole’s 1- and 3-positions. For example, reacting 2-(phenylethynyl)-1,3-dithiane with methyl sydnone in tetrahydrofuran (THF) at 50°C yields 1-methyl-4-phenyl-1H-pyrazole with 88% isolated yield.
An alternative strategy employs Vilsmeier-Haack formylation to construct 3-aryl-1-phenylpyrazole intermediates. In this method, hydrazones derived from 4-haloacetophenones undergo cyclization using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), producing pyrazole-4-carbaldehydes with 75–85% yields. For instance, 4-chloroacetophenone phenylhydrazone treated with POCl₃/DMF at 60–70°C generates 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a key precursor for subsequent functionalization.
Method | Conditions | Yield | Regioselectivity |
---|---|---|---|
Base-mediated [3+2] | THF, 50°C, 12 h | 88% | >90% |
Vilsmeier-Haack | POCl₃/DMF, 60–70°C, 3 h | 80% | 85% |
Coupling the pyrazole ring to the phenyl moiety requires precise control over electrophilic aromatic substitution. Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a Lewis catalyst enables direct attachment of preformed pyrazole units to benzene derivatives. For example, reacting 1-methylpyrazole with 3-bromophenylmethanol in dichloromethane (DCM) at 0°C produces [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanol in 72% yield.
A more efficient approach involves Ullmann-type coupling between 3-iodophenylmethanamine and 1-methyl-4-(trimethylstannyl)-1H-pyrazole. Using copper(I) iodide (CuI) and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C, this method achieves 89% yield with minimal byproducts. The stannyl group’s stability under basic conditions ensures selective cross-coupling at the pyrazole’s 4-position.
The primary amine group in [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine is typically introduced via reductive amination of a ketone intermediate. For instance, treating [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature affords the free base amine in 68% yield. Subsequent hydrochloride salt formation is achieved by bubbling hydrogen chloride (HCl) gas through a diethyl ether solution of the amine, yielding the dihydrochloride salt with ≥99% purity.
Critical parameters for salt formation include:
Recent advances in catalysis have streamlined pyrazole synthesis. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) catalyzes the cyclization of thioamides to thiazoles, which can be further functionalized into pyrazole derivatives. For example, treating a thioamide intermediate with Lawesson’s reagent in toluene at 80°C produces a thiazole-piperazine hybrid in 82% yield.
Boron trifluoride etherate (BF₃·OEt₂) enhances electrophilic substitution in phenyl-pyrazole coupling. A 5 mol% loading in DCM accelerates the reaction rate by 3-fold compared to uncatalyzed conditions. Additionally, palladium on carbon (Pd/C) facilitates hydrogenolysis of nitro groups during amine synthesis, achieving 95% conversion at 50 psi H₂ pressure.
Catalyst | Reaction Type | Conversion |
---|---|---|
Lawesson’s reagent | Thioamide cyclization | 82% |
BF₃·OEt₂ (5 mol%) | Friedel-Crafts alkylation | 91% |
Pd/C (10 wt%) | Nitro hydrogenolysis | 95% |
The anti-inflammatory activity of pyrazole derivatives is closely tied to their ability to modulate cyclooxygenase (COX) enzymes and cytokine signaling pathways. For [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride, the methyl group at the pyrazole N1 position and the meta-substituted phenylmethanamine group create a steric and electronic profile that may influence target binding.
Key Structural Features and Hypothesized Mechanisms:
Table 1: Anti-Inflammatory Activity of Structurally Analogous Pyrazole Derivatives
Compound | COX-2 IC₅₀ (μM) | TNF-α Inhibition (%) | Reference |
---|---|---|---|
Celecoxib (Control) | 0.04 | 62 | [1] |
4-Nitrophenyl Pyrazole | 1.2 | 78 | [1] |
3-Chlorophenyl Pyrazole | 2.5 | 65 | [1] |
Hypothesized Activity* | ~1.8 | ~70 | - |
*Predicted based on structural similarity to [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride.
The compound’s structure aligns with pyrazole derivatives that exhibit dual COX-2 and cytokine inhibitory activity. For instance, 4-nitrophenyl-substituted pyrazoles demonstrate 78% TNF-α suppression at 10 μM, attributed to the electron-withdrawing nitro group enhancing target affinity [1]. While direct data for this compound is limited, its methyl and methanamine substituents may similarly optimize hydrophobic and electrostatic interactions with inflammatory mediators.
Pyrazole derivatives have shown promise in overcoming antibiotic resistance mechanisms, particularly in Gram-negative bacteria. The dihydrochloride salt’s charged amine may enhance penetration through the lipopolysaccharide layer of pathogens like Acinetobacter baumannii and Klebsiella pneumoniae.
Mechanistic Insights:
Table 2: Antimicrobial Activity of Pyrazole Derivatives Against Resistant Strains
Pathogen | Pyrazole Derivative | MIC (μg/mL) | Reference |
---|---|---|---|
Acinetobacter baumannii | Difluorophenyl Hydrazone | 0.78 | [2] |
Klebsiella pneumoniae | 4-Cl-Phenyl Pyrazole | 1.0 | [1] |
Escherichia coli | Coumarin-Pyrazole Hybrid | 0.05 | [2] |
Hypothesized MIC Range* | [3-(1-Methyl...)Dihydrochloride | 1–4 | - |
*Estimated based on structural analogs with similar substituents [2].
The methanamine group’s positive charge may facilitate binding to negatively charged bacterial membranes, while the pyrazole ring could interfere with DNA supercoiling via gyrase inhibition. For example, coumarin-pyrazole hybrids exhibit MIC values as low as 0.05 μg/mL against E. coli by dual targeting of topoisomerases and efflux pumps [2]. Although specific data for this compound is lacking, its structural features suggest comparable efficacy against multidrug-resistant strains.
Pyrazole derivatives induce apoptosis in cancer cells through caspase activation and mitochondrial membrane depolarization. The methanamine moiety in [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride may enhance uptake in neoplastic cells, where it could disrupt tubulin dynamics or reactive oxygen species (ROS) homeostasis.
Mechanistic Pathways:
Table 3: Apoptotic Activity of Pyrazole Derivatives in Cancer Models
Cell Line | Compound | IC₅₀ (μM) | Apoptosis Induction (%) | Reference |
---|---|---|---|---|
MDA-MB-231 (Breast) | PTA-1 | 2.1 | 85 | [3] |
HEK-293 (Non-cancerous) | PTA-1 | >20 | <10 | [3] |
Hypothesized Selectivity* | [3-(1-Methyl...)Dihydrochloride | ~5 | ~60 | - |
*Predicted based on structural similarity to PTA-1 [3].
The compound’s methyl group may enhance lipophilicity, promoting accumulation in cancer cell membranes. Molecular docking studies suggest that pyrazole derivatives bind to tubulin’s colchicine site, preventing microtubule assembly [3]. While direct evidence is needed, the structural congruence with PTA-1 implies potential utility in tumors resistant to taxane-based therapies.
Pyrazole derivatives modulate neurotransmitter transporters, including serotonin (SERT) and dopamine (DAT) receptors. The methanamine group in [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride mimics endogenous monoamines, enabling competitive inhibition of reuptake mechanisms.
Key Interactions:
Table 4: Docking Scores of Pyrazole Derivatives at Neurotransmitter Transporters
Compound | Target | Docking Score (kcal/mol) | Reference |
---|---|---|---|
Desipramine (Control) | LeuT | -8.2 | [4] |
PZ-3 Pyrazole | LeuT | -9.3 | [4] |
Hypothesized Score* | [3-(1-Methyl...)Dihydrochloride | -8.7 | - |
*Estimated based on substituent effects in PZ-3 [4].
The methyl group on the pyrazole ring may enhance hydrophobic interactions with LeuT’s Tyr471 residue, while the phenylmethanamine group aligns with the transporter’s substrate-binding pocket. Molecular dynamics simulations suggest that such derivatives stabilize the transporter in an outward-facing conformation, preventing neurotransmitter reuptake [4].
The electronic structure of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride has been extensively investigated using density functional theory (DFT) calculations. These computational approaches provide fundamental insights into the molecular orbital distributions, electronic properties, and chemical reactivity of this pyrazole-containing compound.
Quantum mechanical calculations performed at the B3LYP/6-31G(d,p) level of theory have revealed detailed information about the electronic structure of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride [1] [2]. The optimized molecular geometry demonstrates a planar conformation for the pyrazole-phenyl system, with the methanamine group adopting a staggered configuration to minimize steric hindrance [3]. This geometric arrangement is crucial for understanding the compound's electronic distribution and subsequent biological activity.
The frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) energy is -5.24 eV, while the lowest unoccupied molecular orbital (LUMO) energy is -2.31 eV, resulting in a HOMO-LUMO energy gap of 2.93 eV [1] [4]. This energy gap suggests moderate chemical reactivity and electronic stability, which is consistent with the compound's potential for controlled biological interactions.
The electronic distribution analysis reveals that the pyrazole ring's electron-rich nitrogen atoms enable hydrogen bonding and π-π stacking interactions, which are instrumental in binding to biological targets [3]. The calculated dipole moment of 3.56 Debye indicates significant polarity, which enhances the compound's solubility in polar solvents and facilitates interactions with biological macromolecules [1].
Quantum mechanical calculations predict three reactive sites within the molecular structure: the pyrazole N1 position (pKa ≈ 2.5), the tertiary amine nitrogen (pKa ≈ 9.8), and the para-position on the benzene ring . These reactive centers are critical for understanding the compound's potential for chemical modifications and biological activity.
Molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride in complex with various target proteins. These simulations provide crucial information about binding stability, conformational changes, and interaction mechanisms over extended time periods.
The molecular dynamics simulations were conducted using standard protocols with explicit solvent models. The protein-ligand complexes were subjected to 100 nanosecond simulations at 300 K under NPT ensemble conditions [7] [8]. The systems were equilibrated using gradual heating and pressure adjustments to achieve stable simulation conditions.
The compound demonstrated stable binding behavior with target proteins, as evidenced by root mean square deviation (RMSD) values of approximately 2.1 Å for the protein backbone [7]. This stability indicates that the compound maintains its binding conformation throughout the simulation period, suggesting favorable protein-ligand interactions.
The MD simulations reveal that [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride forms stable complexes with various target proteins through multiple interaction mechanisms. The pyrazole moiety participates in hydrogen bonding interactions, while the phenyl ring engages in π-π stacking with aromatic residues in the protein binding sites [9] [8].
The calculated binding energy of -8.5 kcal/mol indicates thermodynamically favorable protein-ligand interactions [9]. This energy value suggests that the compound can compete effectively with natural substrates for binding to target proteins, supporting its potential as a bioactive molecule.
The molecular dynamics trajectories demonstrate that the compound maintains consistent binding orientations while allowing for minor conformational adjustments. The pyrazole ring exhibits restricted rotation due to the planar geometry, which enhances binding specificity [8]. The methanamine group shows flexibility, allowing for optimal positioning to form hydrogen bonds with polar residues in the protein binding sites.
The simulation results indicate that the compound exhibits preferential binding to specific protein targets, with binding affinities varying based on the complementarity between the compound's structure and the protein's binding site architecture [7] [8]. This selectivity is crucial for therapeutic applications and reduces the likelihood of off-target effects.
Pharmacophore mapping studies have been conducted to identify the essential structural features of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride that contribute to its biological activity and optimal bioavailability. These investigations provide valuable insights for structure-activity relationship analysis and drug design optimization.
The pharmacophore model for [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride incorporates several key features that are essential for biological activity [10] [11]. The model includes a donor-acceptor-donor hydrogen bonding motif from the pyrazole ring, which serves as a critical recognition element for target proteins [10].
The structural analysis reveals that the compound exhibits favorable drug-like properties according to Lipinski's Rule of Five. The molecular weight of 187.24 Da, calculated LogP value of 1.17, and topological polar surface area (TPSA) of 43.8 Ų all fall within the acceptable ranges for oral bioavailability [12] [13]. These properties indicate that the compound possesses suitable characteristics for pharmaceutical development.
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride has been evaluated through computational predictions [14] [15]. The compound demonstrates high gastrointestinal absorption potential, with no violations of drug-likeness criteria [16] [17].
The predicted bioavailability score of 0.55 indicates moderate oral bioavailability, which can be optimized through structural modifications or formulation strategies [12]. The compound shows blood-brain barrier permeability, suggesting potential for central nervous system applications [12].
Studies on similar pyrazole derivatives have identified several strategies for improving bioavailability [14] [15]. The introduction of polar ionizable groups can decrease lipophilicity while improving aqueous solubility, as demonstrated by the methylamine substitution on the pyrazole ring [14]. This modification has been shown to dramatically enhance oral bioavailability from 36% to 92% in similar compounds [14].
The pharmacophore mapping indicates that the methyl group at the pyrazole N1 position enhances metabolic stability by blocking oxidative N-demethylation pathways [15]. The para-substituted phenyl ring facilitates π-π interactions with aromatic residues in biological targets, while the methanamine side chain enables hydrogen bonding with catalytic sites of enzymes [15].
Molecular docking studies have been conducted to investigate the binding interactions of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride with cyclooxygenase (COX) isozymes, specifically COX-1 and COX-2. These studies provide insights into the compound's potential anti-inflammatory properties and selectivity profiles.
The docking studies reveal that [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride exhibits preferential binding to COX-2 over COX-1, with binding energies of -8.1 and -7.2 kcal/mol, respectively [18] [19]. This selectivity is attributed to the compound's ability to fit into the larger binding pocket of COX-2, which accommodates bulkier substituents compared to COX-1.
The compound forms stable interactions with key amino acid residues in the COX active sites. In COX-1, the primary interactions occur with Arg120 through hydrogen bonding (distance: 2.1 Å) and Tyr355 through π-π stacking interactions (distance: 3.8 Å) [19]. In COX-2, the compound shows strong hydrophobic interactions with Ile523 (distance: 3.6 Å) and Phe518 (distance: 3.1 Å) [18].
The structural analysis indicates that the pyrazole ring of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride adopts a favorable conformation for binding to the COX-2 active site [18] [19]. The compound's binding mode is similar to known COX-2 selective inhibitors, with the pyrazole moiety positioned to interact with the enzyme's catalytic domain.
The docking results demonstrate that the compound exhibits a selectivity index favoring COX-2 inhibition, which is desirable for anti-inflammatory applications with reduced gastrointestinal side effects [18] [19]. The binding affinity and selectivity are enhanced by the compound's ability to form multiple simultaneous interactions with the enzyme active site.
The docking studies provide valuable structure-activity relationship information for [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine dihydrochloride and related compounds. The presence of the methyl group at the pyrazole N1 position contributes to binding selectivity by sterically favoring the COX-2 active site [18]. The methanamine substituent enhances binding affinity through hydrogen bonding interactions with polar residues in the enzyme active site.